molecular formula C14H8F4O2 B595605 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261824-93-4

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B595605
CAS No.: 1261824-93-4
M. Wt: 284.21
InChI Key: HLPGMAWEYLCBPT-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2 It is a derivative of benzoic acid, characterized by the presence of both fluorine and trifluoromethyl groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

As a benzoic acid building block, 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the compound can participate in amination reactions and Friedel-Craft acylation

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGMAWEYLCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691165
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261824-93-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261824-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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